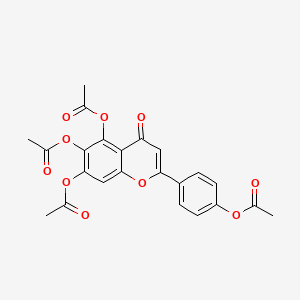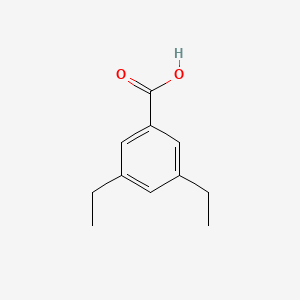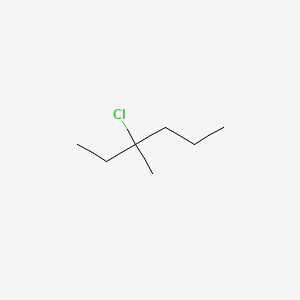
4-羟基-2,2',5'-三氯联苯
描述
4-Hydroxy-2,2’,5’-trichlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a member of the class of hydroxylated PCBs, which are known for their persistence in the environment and potential toxic effects. The molecular formula of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is C12H7Cl3O, and it has a molecular weight of 273.54 .
科学研究应用
4-Hydroxy-2,2’,5’-trichlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Studies on its toxicological effects help understand the impact of PCBs on living organisms.
Medicine: Research on its potential endocrine-disrupting properties contributes to the understanding of hormone-related diseases.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
作用机制
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2’,5’-trichlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, to produce 2,2’,5’-trichlorobiphenyl. This intermediate is then hydroxylated using a hydroxylating agent like sodium hydroxide or potassium hydroxide under controlled conditions to yield 4-Hydroxy-2,2’,5’-trichlorobiphenyl .
Industrial Production Methods
Industrial production of 4-Hydroxy-2,2’,5’-trichlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for chlorination and hydroxylation, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Hydroxy-2,2’,5’-trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl
- 4-Hydroxy-2,2’,4’,5,5’-pentachlorobiphenyl
- 2,4,5-Trichlorobenzoic acid
Uniqueness
4-Hydroxy-2,2’,5’-trichlorobiphenyl is unique due to its specific chlorination pattern and hydroxyl group position, which influence its chemical reactivity and biological activity. Compared to other hydroxylated PCBs, it has distinct toxicological properties and environmental persistence .
属性
IUPAC Name |
3-chloro-4-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKFRARJMTKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202179 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-33-2 | |
| Record name | 2,2′,5′-Trichloro-4-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



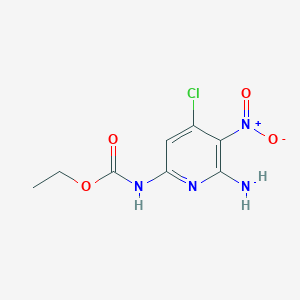

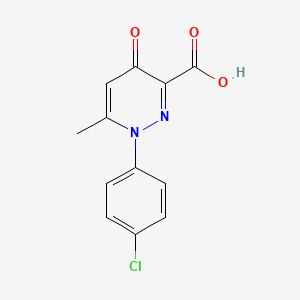
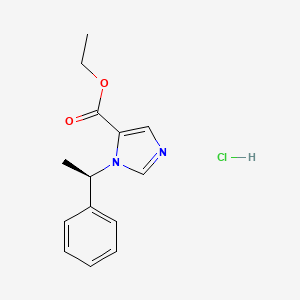
![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)

